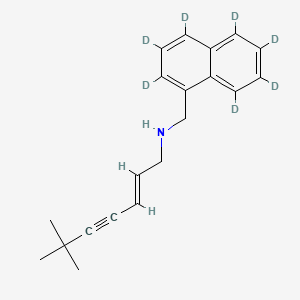

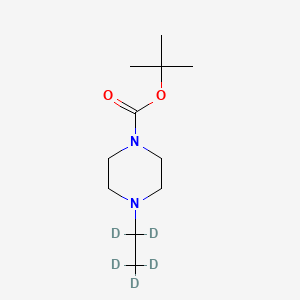

N-Boc-N'-ethyl-piperazine-d5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-N’-ethyl-piperazine-d5” is the labelled analogue of N-Boc-N’-ethyl-piperazine, which is an intermediate in the production of Enrofloxacin . It is used as a reactant in the synthesis of orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors of piperazine derivatives, 2-aryl piperazine, and 2-vinyl piperazine .

Synthesis Analysis

The synthesis of N-Boc piperazine involves taking diethylaminoalcohol as a starting material, and N-Boc piperazine is synthesized through three steps of chlorination, Boc protection, and aminolysis cyclization . The method has the advantages of easily available raw materials, mild reaction conditions, low product cost, high yield, and high purity, and is suitable for industrial production .Molecular Structure Analysis

The molecular formula of N-Boc-N’-ethyl-piperazine-d5 is C11H22N2O2 . The molecular weight is 186.251 .Chemical Reactions Analysis

N-Boc-piperazine undergoes cross-coupling with aryl iodides using CuBr/1,1′-bi-2-naphthol (catalyst) and K3PO4 (base) . It also undergoes Buchwald-Hartwig coupling reactions with aryl halides .Physical and Chemical Properties Analysis

The density of N-Boc-N’-ethyl-piperazine-d5 is 1.0±0.1 g/cm3 . The boiling point is 258.0±15.0 °C at 760 mmHg . The melting point is 47-49ºC . The flash point is 109.8±20.4 °C .科学的研究の応用

Synthesis and Characterization

N-Boc-N'-ethyl-piperazine-d5 and its derivatives have been extensively studied for their synthesis and characterization. For instance, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine and characterized them using various spectroscopic techniques. Their structures were further confirmed by X-ray diffraction analysis, revealing interesting aspects such as linear and L-shaped molecular structures and two-dimensional architectures in crystal structures (Kulkarni et al., 2016).

Biological Evaluation

These compounds have also been subjected to biological evaluation. The same study by Kulkarni et al. reported moderate antibacterial and antifungal activities for these synthesized compounds against several microorganisms (Kulkarni et al., 2016).

Development of Synthetic Approaches

The development of synthetic approaches for this compound derivatives is another significant area of research. Firth et al. (2017) reported simplified and general procedures for the racemic lithiation/trapping of N-Boc piperazines, contributing to early stage medicinal chemistry studies (Firth et al., 2017). Similarly, Robinson et al. (2010) explored the dynamic thermodynamic resolution of lithiated N-Boc-N'-alkylpiperazines, which led to enantiomerically enriched 2-substituted piperazines (Robinson et al., 2010).

Application in Peptidomimetics

This compound derivatives have also found applications in peptidomimetics. Guitot et al. (2009) synthesized N-Boc-5-oxo-piperazine-2-carboxylic acid from L- or D-serine and studied its application in tetrapeptides, revealing interesting conformational behaviors in these peptides (Guitot et al., 2009).

Pharmaceutical Applications

In the field of pharmaceuticals, various studies have synthesized and evaluated this compound derivatives. For instance, the synthesis of piperazinyl formamide derivatives was reported by Fang (2010), highlighting the potential applications of these compounds in pharmaceutical contexts (Fang, 2010).

作用機序

Target of Action

N-Boc-N’-ethyl-piperazine-d5 is a derivative of N-Boc-piperazine Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes

Mode of Action

It’s known that the n-boc group in the molecule is a protecting group for amines . This group can prevent other reactions from occurring with the nitrogen atom in the piperazine ring during synthesis . When the nitrogen atom’s reaction is needed, appropriate reaction conditions can remove the N-Boc protecting group .

Pharmacokinetics

The solubility of the compound in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

It’s known that n-boc-n’-ethyl-piperazine-d5 is an intermediate in the production of enrofloxacin , a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria.

特性

IUPAC Name |

tert-butyl 4-(1,1,2,2,2-pentadeuterioethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-12-6-8-13(9-7-12)10(14)15-11(2,3)4/h5-9H2,1-4H3/i1D3,5D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXNBNQHRGADDX-RPIBLTHZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester-d6](/img/structure/B565602.png)

![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-hydroxy-1-pyrrolidinecarboxylic Acid-d6 4-Nitrobenzyl Ester](/img/structure/B565603.png)

![tert-butyl N-[2-[4-[(Z)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenoxy]ethyl]-N-methylcarbamate](/img/structure/B565606.png)